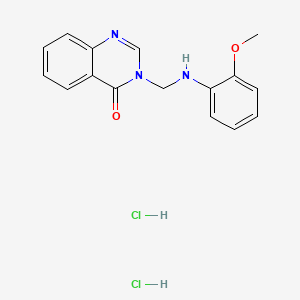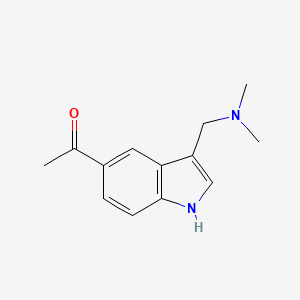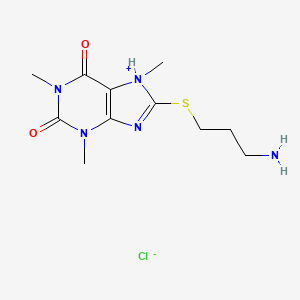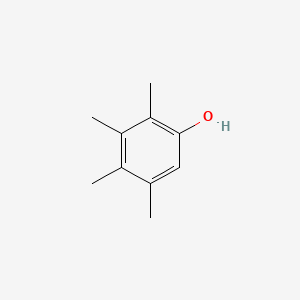
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid typically involves the alkylation of imidazole derivatives. One common method is the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage in the presence of titanium tetrachloride . This process yields the desired imidazole derivative with high purity.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar alkylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for large-scale production.
化学反应分析
Types of Reactions
2-(3-Methylimidazol-3-ium-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
科学研究应用
2-(3-Methylimidazol-3-ium-1-yl)acetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-Methylimidazol-3-ium-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
2-(2-Methylimidazol-1-yl)acetic acid: Another imidazole derivative with similar chemical properties.
Uniqueness
2-(3-Methylimidazol-3-ium-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C6H9F6N2O2P |
|---|---|
分子量 |
286.11 g/mol |
IUPAC 名称 |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C6H8N2O2.F6P/c1-7-2-3-8(5-7)4-6(9)10;1-7(2,3,4,5)6/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI 键 |
WPDZSDACDHRYIX-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=CN(C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)



![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)






![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

